molecular formula C24H23ClN4O2S B3400083 2-{[2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-chlorophenyl)acetamide CAS No. 1040653-79-9

2-{[2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-chlorophenyl)acetamide

Cat. No.: B3400083
CAS No.: 1040653-79-9
M. Wt: 467 g/mol
InChI Key: HVJWPQMYJADXPM-UHFFFAOYSA-N
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Description

2-{[2-(2-Butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-chlorophenyl)acetamide is a pyrazolo[1,5-a]pyrazine derivative featuring a 2-butoxyphenyl substituent at position 2 of the heterocyclic core and a sulfanyl-linked acetamide group substituted with a 4-chlorophenyl moiety. Its molecular formula is C₂₄H₂₃ClN₄O₂S, with a molecular weight of 482.98 g/mol. The compound’s structure combines lipophilic (butoxy) and electron-withdrawing (chlorophenyl) groups, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

2-[2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl-N-(4-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN4O2S/c1-2-3-14-31-22-7-5-4-6-19(22)20-15-21-24(26-12-13-29(21)28-20)32-16-23(30)27-18-10-8-17(25)9-11-18/h4-13,15H,2-3,14,16H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVJWPQMYJADXPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC=C1C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-chlorophenyl)acetamide is a synthetic organic molecule with a complex structure that includes a pyrazolo[1,5-a]pyrazine core linked to a phenylacetamide group via a sulfanyl bridge. This unique arrangement suggests potential biological activities relevant to medicinal chemistry and pharmacology.

Chemical Structure and Properties

  • Molecular Formula : C25_{25}H26_{26}ClN3_{3}O2_{2}S
  • Molecular Weight : 474.6 g/mol
  • Key Functional Groups : Pyrazolo[1,5-a]pyrazine core, sulfanyl group, acetamide moiety.

Antimicrobial Activity

Research indicates that compounds similar to This compound exhibit various antimicrobial properties. The presence of the sulfanyl group is often associated with enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that related compounds demonstrate moderate to strong activity against bacteria such as Salmonella typhi and Bacillus subtilis .

Compound NameActivityTarget Bacteria
2-{[9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamideAntibacterialBacillus subtilis, Salmonella typhi
N-(4-acetylphenyl)-2-{[2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamideAntimicrobialVarious strains

Enzyme Inhibition

The compound has potential as an enzyme inhibitor, particularly targeting acetylcholinesterase (AChE), which is crucial for neurotransmission. Inhibition of AChE can be beneficial in treating neurodegenerative diseases such as Alzheimer's . Additionally, studies on related compounds indicate strong inhibitory effects on urease, an enzyme linked to various pathological conditions .

Anticancer Properties

The pyrazolo[1,5-a]pyrazine structure is known for its role in kinase inhibition. Kinases are vital in cellular signaling pathways and are often overactive in cancer cells. Thus, compounds like This compound could be explored for their anticancer potential .

Case Studies and Research Findings

Several studies have focused on the biological activity of compounds related to This compound :

  • Antibacterial Screening : A series of synthesized derivatives were tested against various bacterial strains. The results indicated selective antibacterial activity primarily against Gram-positive bacteria .
  • Structure–Activity Relationship (SAR) : Research has established SAR for similar compounds, suggesting that modifications in substituents can significantly alter biological activity. For example, electron-donating groups on the phenyl ring enhance antibacterial potency .
  • Docking Studies : Molecular docking studies have been employed to predict the binding affinity of these compounds to specific biological targets. These studies provide insights into how structural features influence interaction with enzymes or receptors .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Core Substituent (Position 2) Acetamide Substituent Molecular Formula Molecular Weight (g/mol) Key Structural Features Reported Applications
Target: 2-{[2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-chlorophenyl)acetamide 2-Butoxyphenyl 4-Chlorophenyl C₂₄H₂₃ClN₄O₂S 482.98 Lipophilic butoxy group; electron-withdrawing Cl Not reported
2-{[2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide 4-Chlorophenyl 3-(Methylsulfanyl)phenyl C₂₁H₁₇ClN₄OS₂ 448.96 Sulfur-rich side chain; planar Cl substituent Not reported
2-{[2-(2-Butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide 2-Butoxyphenyl 3-Chloro-2-methylphenyl C₂₅H₂₅ClN₄O₂S 493.01 Ortho-substituted Cl; steric hindrance Not reported
N-(4-Chlorophenyl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide 4-Ethylphenyl 4-Chlorophenyl C₂₂H₁₉ClN₄OS 422.93 Ethyl group enhances lipophilicity Screening for bioactivity
N,7-bis(4-Chlorophenyl)-2-(4-methoxyphenylamino)pyrazolo[1,5-a]pyrimidine-3-carboxamide (18r) 4-Chlorophenyl (pyrimidine) 4-Methoxyphenylamino C₂₅H₁₈Cl₂N₆O₂ 499.95 Pyrimidine core; dual Cl substituents Antitumor activity

Key Observations:

Substituent Effects on Lipophilicity :

  • The target compound’s 2-butoxyphenyl group increases lipophilicity compared to analogs with smaller substituents (e.g., 4-chlorophenyl or ethylphenyl). This may enhance membrane permeability but reduce aqueous solubility .
  • Compounds with 4-chlorophenyl on the acetamide (e.g., target and ’s G420-0602) share a common pharmacophore linked to bioactivity in related structures, such as antitumor effects in pyrazolo-pyrimidines .

For example, ’s compound with a 2-(trifluoromethyl)phenyl group (G420-0511) has a molecular weight of 446.42 g/mol and could exhibit enhanced metabolic stability . Steric hindrance from ortho-substituents (e.g., 3-chloro-2-methylphenyl in ) may limit rotational freedom, affecting conformational adaptability during target engagement .

Crystallographic and Structural Insights: In analogs like 2-(4-bromophenyl)-N-(pyrazin-2-yl)acetamide (), a dihedral angle of 54.6° between the aryl and pyrazine rings suggests non-planar conformations, which could influence packing in solid states or interactions with enzymes .

Synthetic Routes :

  • The target compound’s synthesis likely parallels methods used for analogs, such as nucleophilic substitution of pyrazolo-pyrazine thiols with α-chloroacetamides () or coupling via carbodiimide-mediated reactions () .

Biological Activity Trends :

  • Pyrazolo-pyrimidine carboxamides (e.g., ’s 18r) with dual 4-chlorophenyl groups show antitumor activity (melting point: 251–284°C), suggesting that halogenated aryl groups are critical for cytotoxicity .
  • Sulfonamide-linked pyrazoles () exhibit antimicrobial effects, highlighting the role of sulfanyl bridges in bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-chlorophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-{[2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-chlorophenyl)acetamide

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